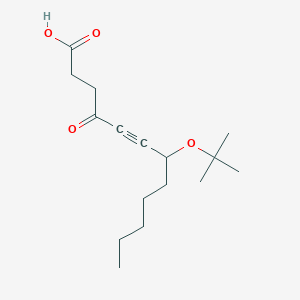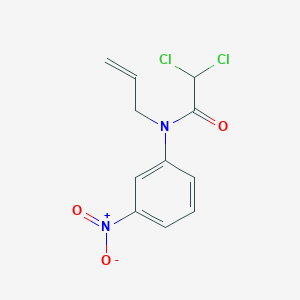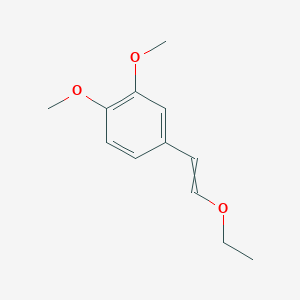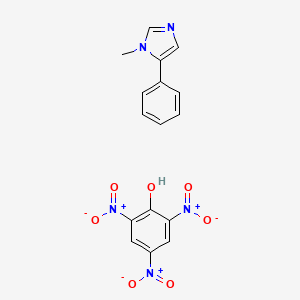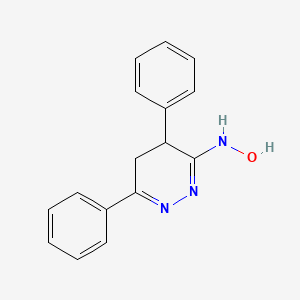
3(2H)-Pyridazinone, 4,5-dihydro-4,6-diphenyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 4,5-dihydro-4,6-diphenyl-, oxime is a heterocyclic compound that contains a pyridazinone ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The oxime functional group adds to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-4,6-diphenyl-, oxime typically involves the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with diketones.
Introduction of the Diphenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the Oxime: The oxime group is introduced by reacting the ketone or aldehyde precursor with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone rings but different substituents.
Oxime Derivatives: Compounds with oxime functional groups but different core structures.
Uniqueness
The combination of the pyridazinone ring with diphenyl groups and an oxime functional group makes this compound unique. This structure may confer specific reactivity and binding properties that are not present in other similar compounds.
Properties
CAS No. |
61514-11-2 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(4,6-diphenyl-4,5-dihydropyridazin-3-yl)hydroxylamine |
InChI |
InChI=1S/C16H15N3O/c20-19-16-14(12-7-3-1-4-8-12)11-15(17-18-16)13-9-5-2-6-10-13/h1-10,14,20H,11H2,(H,18,19) |
InChI Key |
QFOCBCICLMPXLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NN=C1C2=CC=CC=C2)NO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B14577133.png)
![2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B14577147.png)

![4-{[4-(Dimethylamino)butyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14577154.png)
![(NE)-N-[(1-propan-2-ylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14577162.png)
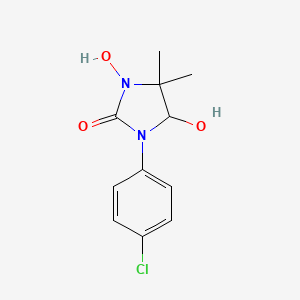
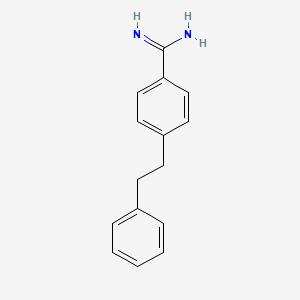
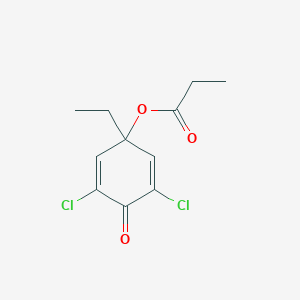
![1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl-](/img/structure/B14577180.png)
![2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14577196.png)
